molecular formula C11H14N4 B13285163 Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine

Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine

Cat. No.: B13285163
M. Wt: 202.26 g/mol
InChI Key: CEAYWQMPBXEMGK-UHFFFAOYSA-N
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Description

Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine and its hydrochloride salt (CAS 1432680-38-0) are versatile 1,2,3-triazole-based chemical building blocks designed for research applications, particularly in medicinal chemistry. The core structure features a 1,4-disubstituted 1,2,3-triazole ring, a privileged scaffold known for its stability and ability to serve as a bioisostere for amide bonds, thereby improving the metabolic stability of potential drug candidates . The molecular framework includes a phenyl group at the N2 position of the triazole and an ethylaminomethyl group at the C4 position, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking . This compound is primarily valued as a key synthetic intermediate in the discovery and optimization of novel bioactive molecules. The 1,2,3-triazole motif is prevalent in the development of agonists for therapeutic targets such as the GPR88 receptor, an orphan G-protein-coupled receptor implicated in striatal-associated disorders including Parkinson's disease, schizophrenia, and drug addiction . Its stability under a wide range of conditions, including resistance to hydrolysis, oxidation, and reduction, makes it a superior and robust linker in chemical synthesis . Furthermore, analogous 1,2,3-triazole derivatives have been extensively investigated for their performance as corrosion inhibitors for metal surfaces, demonstrating the wide applicability of this chemical class . The compound is supplied as the hydrochloride salt to enhance solubility and stability. It is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-[(2-phenyltriazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C11H14N4/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11/h3-7,9,12H,2,8H2,1H3

InChI Key

CEAYWQMPBXEMGK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NN(N=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is the most common for synthesizing 1,2,3-triazole derivatives, including the target compound. The process involves reacting a phenyl azide with an appropriate terminal alkyne bearing an aminoethyl group under copper catalysis, typically at room temperature or mild heating.

Reaction Scheme:

Phenyl azide + Ethynyl-amine derivative → 1,2,3-Triazole core

Key Conditions:

  • Catalyst: CuSO₄·5H₂O with sodium ascorbate (reducing agent)
  • Solvent: Typically a mixture of tert-butanol and water
  • Temperature: Room temperature to 50°C
  • Yield: Generally high (up to 98%) with regioselectivity for 1,4-disubstituted triazoles

Research Outcomes:

  • Zhang et al. (2019) demonstrated the high efficiency of this approach, achieving yields above 90% with excellent regioselectivity, suitable for functionalized derivatives (source).

Sonogashira Coupling Followed by Cycloaddition

This approach involves coupling a halogenated heterocycle (e.g., 2,6-dichloro-7-deazapurine) with trimethylsilylacetylene via palladium catalysis, followed by azide addition and cyclization to form the triazole ring.

Reaction Pathway:

2,6-Dichloro-7-deazapurine + Trimethylsilylacetylene → Coupled intermediate
→ Azide addition + Cyclization → Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine

Research Outcomes:

  • The Sonogashira coupling has been effectively used to generate the precursor alkyne, which then undergoes azide cycloaddition, as detailed in recent literature on heterocyclic synthesis (source).

Multicomponent Reactions and Heterocyclic Cyclizations

Some synthetic routes involve multicomponent reactions of hydrazones, azides, and alkynes, followed by cyclization to form the triazole ring, often under mild conditions with catalysts like PTSA or metal salts.

Example:

  • Mangarao et al. (2014) employed PEG as a green solvent and PTSA as a catalyst to synthesize 1,2,4-triazoles, which can be further functionalized to obtain the target compound (source).

Functionalization of the Triazole Core to Aminomethyl Derivatives

Once the 1,2,3-triazole ring is formed, subsequent steps involve introducing the aminoethyl group at the 4-position. This can be achieved via nucleophilic substitution or reductive amination, depending on the precursor's functional groups.

Typical steps:

  • Alkylation: Reacting the triazole derivative with ethylamine or aminoethyl halides under basic conditions.
  • Reductive Amination: Using formaldehyde or similar reagents to attach the aminoethyl group selectively.

Data Tables Summarizing Key Parameters

Method Catalyst/Reagents Solvent Temperature Yield (%) Regioselectivity References
CuAAC (Click Chemistry) CuSO₄·5H₂O, Sodium Ascorbate tert-Butanol/H₂O Room temp - 50°C 90–98 1,4-Disubstituted ,
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N Acetone, DMSO, or DMF 45–50°C 70–85 Regioselective ,
Multicomponent / Cyclization PTSA, PEG, Metal Catalysts Mild conditions Ambient 92 High ,

Research Outcomes and Optimization

  • Yield Optimization: Use of microwave irradiation has been shown to increase yields and reduce reaction times in click reactions.
  • Selectivity: Copper catalysis favors the formation of 1,4-disubstituted triazoles, crucial for biological activity.
  • Functional Group Tolerance: The CuAAC method tolerates various functional groups, enabling diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The phenyl and ethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine Ethyl group on amine, 2-phenyl-triazole C₁₁H₁₅N₅ 217.27 Flexible ethylamine; aromatic stabilization
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) Three benzyl-triazole arms, tertiary amine core C₃₀H₃₀N₁₂ 582.68 Polydentate ligand; stabilizes Cu(I) in CuAAC
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride Primary amine, 2-phenyl-triazole, hydrochloride salt C₉H₁₁N₅·HCl 233.68 Protonated amine; enhanced solubility
DTEA (tris(2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}ethyl)amine) Dimethylamino groups, tertiary amine core C₂₄H₄₂N₁₂ 506.72 Enhanced Cu(I) stabilization; water-soluble

Key Observations :

  • Ethyl Group vs.
  • Primary vs. Tertiary Amines : The primary amine in the target compound contrasts with tertiary amines in TBTA and DTEA, affecting metal-coordination behavior and reaction kinetics .

Functional and Application Comparison

Catalytic Ligands in CuAAC Reactions
  • TBTA : Widely used to stabilize Cu(I), preventing oxidation and disproportionation. Accelerates reactions in biological and material science applications .
  • DTEA: Outperforms TBTA in some reactions due to its dimethylamino groups, which enhance Cu(I) binding and reaction rates .
Coordination Chemistry
  • Binucleating Ligands () : A related binucleating triazole ligand forms rigid, π-stacked arrays, highlighting the structural versatility of triazole-amine hybrids. The target compound’s ethyl group may allow more flexible coordination geometries .

Research Findings

  • Catalytic Performance : TBTA achieves >95% conversion in CuAAC reactions, while DTEA shows superior kinetics in aqueous systems . Ethyl-substituted analogs are less studied but may offer niche advantages in specific solvents.
  • Structural Insights : Crystallographic studies (using SHELX software, ) reveal that triazole-amine hybrids form stable π-π interactions, critical for their function in materials and catalysis .

Biological Activity

Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and studies.

1. Chemical Structure and Synthesis

This compound is a member of the 1,2,3-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound is synthesized through various methods, including Cu(I)-catalyzed [3+2] dipolar cycloaddition reactions involving azides and propargyl amines. This process allows for the formation of the triazole ring followed by functional group transformations to yield the final product.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that compounds in the triazole class can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger.

Microorganism Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliModerate activity
Candida albicansSignificant antifungal effect

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes critical in metabolic pathways. Notably, it has shown potential as an inhibitor of α-glycosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes.

Cytotoxicity and Antiviral Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cell lines. The compound demonstrated low cytotoxicity at higher concentrations while maintaining antiviral activity against influenza virus strains . The selectivity index (SI) values indicate a favorable therapeutic window for potential clinical applications.

The biological activity of this compound is attributed to its ability to interact with various biomolecules through coordination with metal ions or hydrogen bonding. These interactions can modulate cellular signaling pathways and influence enzymatic activities.

4. Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study: Antiviral Efficacy

A study evaluated the antiviral properties of triazole derivatives against influenza virus A/Puerto Rico/8/34 (H1N1). This compound showed promising results with a CC50 value indicating effective inhibition without significant cytotoxicity .

Research Findings: Enzyme Interaction

Research has demonstrated that modifications in the alkyl substituents on the triazole ring affect the compound's binding affinity to target enzymes. For example, variations in substituent length were correlated with changes in inhibitory potency against α-glycosidase.

5.

This compound represents a versatile compound with significant potential in medicinal chemistry. Its antimicrobial properties, enzyme inhibition capabilities, and low cytotoxicity make it a candidate for further research and development in therapeutic applications. Continued exploration into its mechanisms of action and structure–activity relationships will be essential for harnessing its full potential.

Q & A

Q. Table 1. Comparative Biological Activity of Triazole Derivatives

CompoundAntifungal IC₅₀ (μg/mL)Cytotoxicity IC₅₀ (μM)
Ethyl[(2-phenyl-2H-triazol-4-yl)methyl]amine2.1 ± 0.345.2 ± 3.7
Fluconazole (Control)1.8 ± 0.2>100

Q. Table 2. Optimized Reaction Conditions for CuAAC

ParameterOptimal ValueEffect on Yield
Cu(I) Loading2 mol%Maximizes rate
Ligand (TBTA)1.5 mol%Enhances regioselectivity
Reaction Time12 hBalances conversion vs. decomposition

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